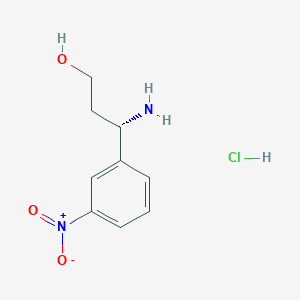

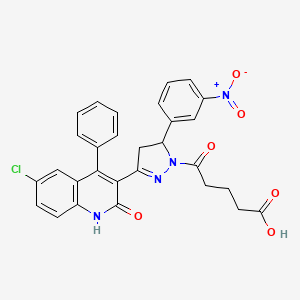

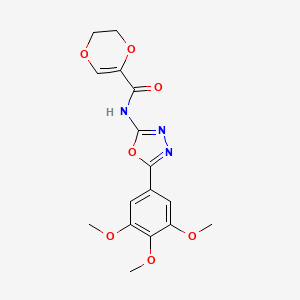

(3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol;hydrochloride

カタログ番号 B3014350

CAS番号:

2408935-99-7

分子量: 232.66

InChIキー: FHQGSEQBEIBHLR-FVGYRXGTSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Chemical Properties

- The compound is utilized in the synthesis of chiral trichloromethyl propargyl alcohols, demonstrating its potential as a building block in pharmaceutical applications. Jiang and Si (2004) highlighted its use in the asymmetric alkynylation of chloral, resulting in products useful for constructing pharmaceutically relevant molecules with excellent enantiomeric excess (Jiang & Si, 2004).

Resolution and Assignment of Absolute Configuration

- Drewes et al. (1992) utilized a variant of this compound, (R,R)-2-Amino-1-(4-nitrophenyl)propan-1,3-diol, for the resolution of racemic acids, which is important in stereochemistry and the production of enantiomerically pure substances (Drewes et al., 1992).

Role in Metabolism and Biosynthesis Studies

- Wat, Malik, and Vining (1971) reported the isolation of a metabolite structurally related to (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol;hydrochloride in the context of chloramphenicol biosynthesis in Streptomyces species, showing its relevance in understanding antibiotic production pathways (Wat, Malik, & Vining, 1971).

Antimalarial Activity

- Werbel et al. (1986) synthesized a series of compounds related to this chemical, studying their antimalarial activity and providing insights into the structure-activity relationships important for developing antimalarial drugs (Werbel et al., 1986).

Neuropharmacology Research

- Hughes and Prager (1997) synthesized derivatives of 3-Amino-N-aryl-2-hydroxypropane-1-sulfonamides, including compounds structurally related to (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol;hydrochloride, investigating their potential as GABAB receptor antagonists, which are of interest in neuropharmacological research (Hughes & Prager, 1997).

Cardiovascular Research

- Rzeszotarski et al. (1979) synthesized related β-adrenoceptor blocking agents, contributing to the understanding of cardioselectivity in drug design, an area where (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol;hydrochloride derivatives could be significant (Rzeszotarski et al., 1979).

DNA Metabolism Studies

- Kato, Sugino, and Endo (1966) explored the effects of related nitrofuran derivatives on DNA metabolism in Escherichia coli, highlighting the compound's relevance in studying DNA synthesis and degradation mechanisms (Kato, Sugino, & Endo, 1966).

Antitumor Activity Research

- Isakhanyan et al. (2016) synthesized derivatives for antitumor activity evaluation, showing the potential of (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol;hydrochloride in cancer research (Isakhanyan et al., 2016).

Safety And Hazards

特性

IUPAC Name |

(3S)-3-amino-3-(3-nitrophenyl)propan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3.ClH/c10-9(4-5-12)7-2-1-3-8(6-7)11(13)14;/h1-3,6,9,12H,4-5,10H2;1H/t9-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHQGSEQBEIBHLR-FVGYRXGTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(CCO)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])[C@H](CCO)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

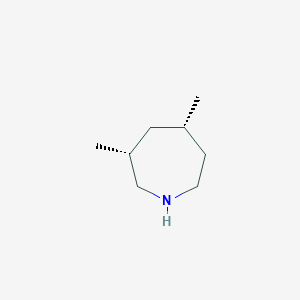

(3R,5S)-3,5-Dimethylazepane

2126144-09-8

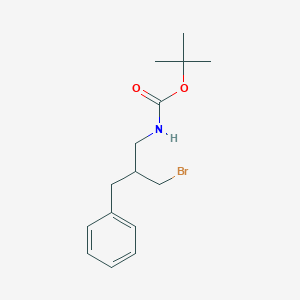

Tert-butyl N-(2-benzyl-3-bromopropyl)carbamate

2378503-18-3

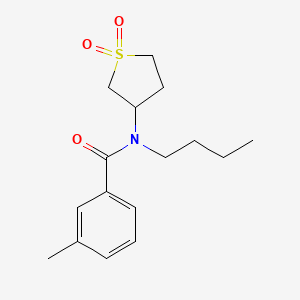

![2-{[(4-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3014268.png)

![N-[3-[4-(Difluoromethyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B3014276.png)

![7-(4-methoxyphenyl)-3-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B3014278.png)

![N-(4-ethylphenyl)-1-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B3014279.png)

![2-[2-[4-(5-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B3014284.png)

![N-(benzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B3014289.png)